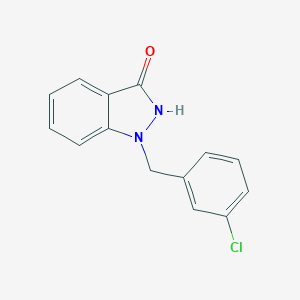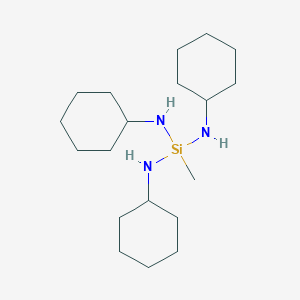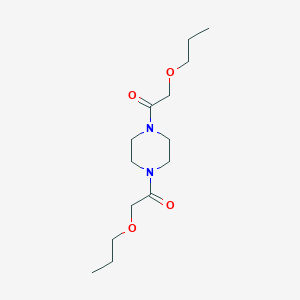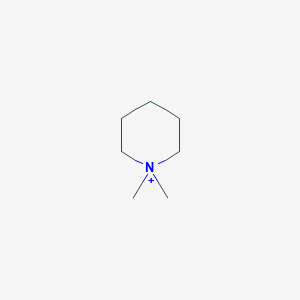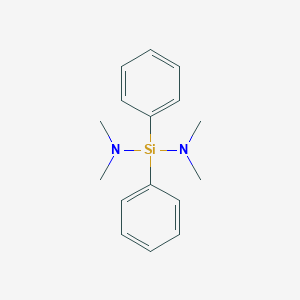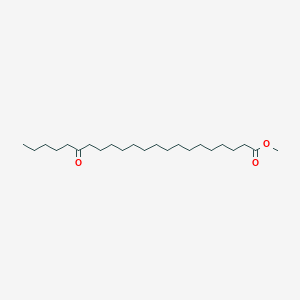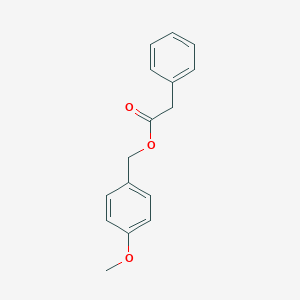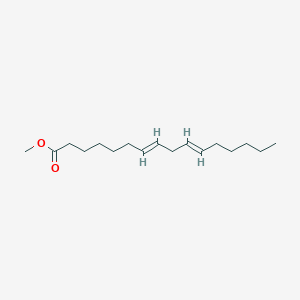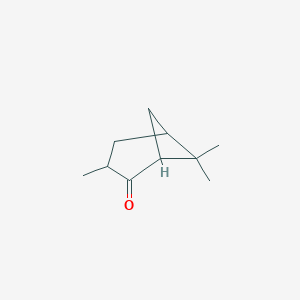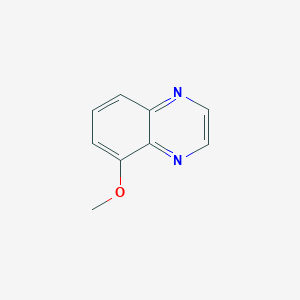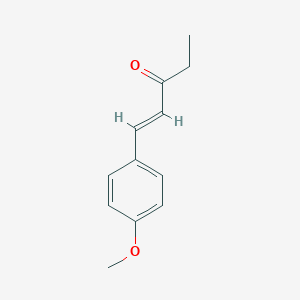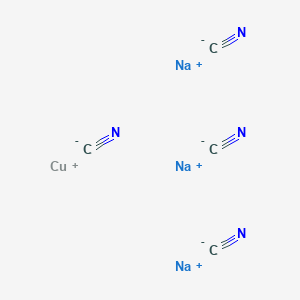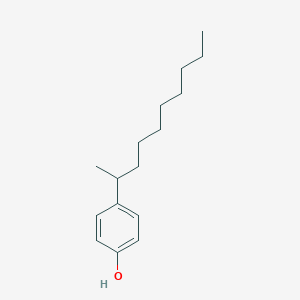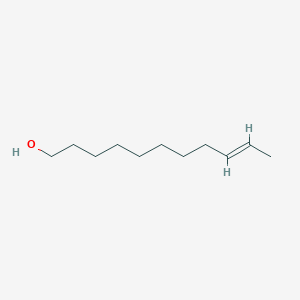
Undec-9-enol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undec-9-enol is a chemical compound with the molecular formula C11H20O. It is also known as 1-undecen-9-ol or 9-hydroxy-1-undecene. This compound is widely used in the field of organic chemistry and biochemistry due to its unique properties.
Applications De Recherche Scientifique
Undec-9-enol has several scientific research applications, including as a flavor and fragrance compound, a precursor for the synthesis of other organic compounds, and as a chiral auxiliary in asymmetric synthesis. Undec-9-enol is also used as a surfactant in the production of emulsions and as a lubricant in the manufacturing of plastics.
Mécanisme D'action
Undec-9-enol has a unique mechanism of action that involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
Undec-9-enol has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antifungal properties. Undec-9-enol has also been shown to have an inhibitory effect on the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Undec-9-enol has several advantages for lab experiments, including its low toxicity and high purity. However, the compound is highly reactive and can be difficult to handle. Undec-9-enol also has a short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
There are several future directions for the study of undec-9-enol, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for neurological disorders, and the exploration of its potential as a natural fungicide. Further research is also needed to understand the long-term effects of undec-9-enol on human health and the environment.
Conclusion:
Undec-9-enol is a unique chemical compound with several scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an interesting compound to study. Further research is needed to fully understand the potential of undec-9-enol in various fields.
Méthodes De Synthèse
Undec-9-enol can be synthesized by several methods, including chemical synthesis and microbial synthesis. Chemical synthesis involves the reaction of 1-undecene with hydrogen peroxide and catalytic amounts of tungsten or molybdenum salts. Microbial synthesis involves the use of microorganisms such as Pseudomonas putida and Candida tropicalis to produce undec-9-enol from fatty acids.
Propriétés
Numéro CAS |
112-46-9 |
|---|---|
Nom du produit |
Undec-9-enol |
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
(E)-undec-9-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,12H,4-11H2,1H3/b3-2+ |
Clé InChI |
XWGRSDLPOHMWEO-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CCCCCCCCO |
SMILES |
CC=CCCCCCCCCO |
SMILES canonique |
CC=CCCCCCCCCO |
Autres numéros CAS |
112-46-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
